molecular formula C20H12Cl2N2O2 B12449717 3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Cat. No.: B12449717
M. Wt: 383.2 g/mol
InChI Key: DPMUZIPNHQNKGG-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids under specific reaction conditions. One common method involves the use of 2-aminophenol and a substituted benzaldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane . The reaction is carried out under reflux conditions to achieve the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of ionic liquids and nanocatalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

Scientific Research Applications

3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways involved in inflammation and cancer progression makes it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C20H12Cl2N2O2/c21-15-8-6-13(10-16(15)22)19(25)23-14-7-9-18-17(11-14)24-20(26-18)12-4-2-1-3-5-12/h1-11H,(H,23,25)

InChI Key

DPMUZIPNHQNKGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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